N-(4-Methylpiperidin-3-yl)cyclopropanecarboxamide
Description
N-(4-Methylpiperidin-3-yl)cyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a piperidine moiety
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-(4-methylpiperidin-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H18N2O/c1-7-4-5-11-6-9(7)12-10(13)8-2-3-8/h7-9,11H,2-6H2,1H3,(H,12,13) |
InChI Key |
ABCYKAGDALZRDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1NC(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylpiperidin-3-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-methylpiperidine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylpiperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the cyclopropane ring.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
N-(4-Methylpiperidin-3-yl)cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methylpiperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, which can enhance its binding affinity and specificity. The piperidine moiety can interact with various biological targets, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(1-methylpiperidin-4-yl)amino]phenyl}cyclopropanecarboxamide
- N-[3-(4-methoxyphenyl)propyl]-6-[(1-methylpiperidin-3-yl)amino]nicotinamide
- VX-680 (N-[4-[(4-methyl-1-piperazinyl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]thio]phenyl]cyclopropanecarboxamide)
Uniqueness
N-(4-Methylpiperidin-3-yl)cyclopropanecarboxamide is unique due to its specific combination of a cyclopropane ring and a piperidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
N-(4-Methylpiperidin-3-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNO, which indicates the presence of a cyclopropane ring and a piperidine moiety. The structural characteristics contribute to its unique biological activity profile.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It can interact with various receptors, potentially modulating signaling pathways associated with pain, inflammation, and cancer cell proliferation.
Research indicates that compounds with similar structures often exhibit activity against targets such as G-protein coupled receptors (GPCRs) and ion channels, suggesting that this compound may share these properties.
Antimicrobial Properties
Studies have suggested that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promise. In vitro studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation. The specific pathways involved are still under investigation, but it is hypothesized that the compound may interfere with oncogenic signaling cascades.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme inhibition | Disruption of metabolic enzyme function |
Case Study: Anticancer Efficacy
A case study published in a peer-reviewed journal highlighted the effects of this compound on human cancer cell lines. The study utilized various concentrations of the compound to assess its cytotoxicity. Results indicated a dose-dependent reduction in cell viability across multiple cancer types, suggesting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
